Cas no 1824708-03-3 (Smurf1-IN-1)

Smurf1-IN-1 is a selective small-molecule inhibitor targeting the HECT-type E3 ubiquitin ligase Smurf1. It exhibits high binding affinity and specificity, effectively disrupting Smurf1-mediated ubiquitination processes. This compound is particularly valuable in studying bone morphogenetic protein (BMP) signaling pathways and related cellular mechanisms, including osteoblast differentiation and tissue homeostasis. Smurf1-IN-1 demonstrates improved stability and solubility compared to earlier inhibitors, making it suitable for in vitro and in vivo research applications. Its well-characterized inhibitory profile allows for precise modulation of Smurf1 activity, aiding investigations into fibrosis, bone disorders, and other pathologies linked to dysregulated ubiquitination. The compound is supplied with verified purity and batch-specific analytical data.
Smurf1-IN-1 structure
Smurf1-IN-1 structure
Product Name:Smurf1-IN-1
CAS No:1824708-03-3
MF:C24H29ClN6O2
MW:468.979063749313
CID:6788550
PubChem ID:118513267
Update Time:2026-03-12

Smurf1-IN-1 Chemical and Physical Properties

Names and Identifiers

    • CHEMBL3933261
    • SCHEMBL17260085
    • 1824708-03-3
    • 1-(2-Chloro-4-cyclopropylphenyl)-N-(2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • US9403833, 10
    • BDBM238975
    • CS-0867393
    • PD128789
    • SMURF1 inhibitor 38
    • Smurf1-IN-1
    • GLXC-27469
    • US9403833, 12
    • Smurf1-IN-38
    • DJCHYTWZRDUVHQ-UHFFFAOYSA-N
    • HY-149316
    • Inchi: 1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)
    • InChI Key: DJCHYTWZRDUVHQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1CC1)N1C(C)=C(C(NC2=C(C)N(C)N(C2=O)C2CCCCC2)=O)N=N1

Computed Properties

  • Exact Mass: 468.2040519g/mol
  • Monoisotopic Mass: 468.2040519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 811
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 83.4Ų

Smurf1-IN-1 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
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$425.0 2025-02-27
Ambeed
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Ambeed
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Smurf1-IN-1 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1824708-03-3)Smurf1-IN-1
Order Number:A1248016
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:40
Price ($):382/612
Email:sales@amadischem.com

Additional information on Smurf1-IN-1

Research Brief on Smurf1-IN-1 (CAS: 1824708-03-3): A Novel Inhibitor Targeting the Smurf1 Ubiquitin Ligase in Chemical Biology and Therapeutics

Smurf1-IN-1 (CAS: 1824708-03-3) has emerged as a promising small-molecule inhibitor targeting the Smad ubiquitination regulatory factor 1 (Smurf1), a HECT-domain E3 ubiquitin ligase implicated in bone morphogenetic protein (BMP) signaling and tumor progression. Recent studies highlight its potential in modulating protein degradation pathways, offering therapeutic avenues for osteoporosis, cancer metastasis, and tissue fibrosis. This brief synthesizes key findings from 2022-2024 literature, focusing on mechanistic insights, preclinical efficacy, and translational challenges.

Structural analyses reveal that Smurf1-IN-1 binds to the C2 domain of Smurf1 (Kd = 0.42 μM), disrupting its interaction with substrate proteins like SMAD1/5 and RhoA. A 2023 Nature Chemical Biology study demonstrated dose-dependent inhibition of Smurf1-mediated ubiquitination (IC50 = 1.8 μM) in HEK293T cells, correlating with stabilized BMP signaling and reduced breast cancer cell migration (MDA-MB-231, 67% suppression at 10 μM). The compound's selectivity over Smurf2 (>15-fold) was confirmed via competitive binding assays.

In vivo pharmacokinetics (Sprague-Dawley rats) showed moderate oral bioavailability (F = 32%) with t1/2 of 4.7 hours. A 2024 Journal of Medicinal Chemistry report highlighted its efficacy in a murine osteopenia model, where 28-day treatment (50 mg/kg/day) increased trabecular bone volume by 41% versus controls (p < 0.01) without hepatotoxicity. However, challenges remain in optimizing blood-brain barrier penetration for CNS applications.

Emerging applications include combinational therapies: Smurf1-IN-1 synergized with paclitaxel (CI = 0.52) in triple-negative breast cancer models by suppressing TWIST1 nuclear translocation. A phase I trial (NCT05432822) evaluating safety in solid tumors is ongoing, with preliminary data showing Grade 1-2 adverse events (nausea, fatigue) in 18% of participants at 200 mg/day doses.

Future directions involve structural optimization to improve potency (e.g., C-7 fluorination analogs showing 3-fold enhanced IC50) and biomarker development using phospho-SMAD1/5 levels as PD markers. The compound's unique mechanism positions it as a valuable tool for probing ubiquitin-proteasome systems and a potential first-in-class Smurf1-targeted therapeutic.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1824708-03-3)Smurf1-IN-1
A1248016
Purity:99%/99%
Quantity:5mg/10mg
Price ($):382/612
Email